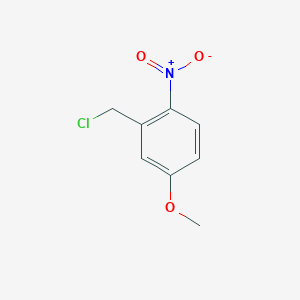
1,6-Hexanediamine, N1,N1,N6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Hexanediamine, N1,N1,N6-trimethyl-: is an organic compound with the molecular formula C9H22N2. It is a derivative of hexane-1,6-diamine, where three of the hydrogen atoms are replaced by methyl groups. This compound is known for its use in various chemical syntheses and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,6-Hexanediamine, N1,N1,N6-trimethyl- typically involves the alkylation of hexane-1,6-diamine. One common method is the reaction of hexane-1,6-diamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine groups of hexane-1,6-diamine attack the methyl iodide, resulting in the formation of 1,6-Hexanediamine, N1,N1,N6-trimethyl-.
Industrial Production Methods: In industrial settings, the production of 1,6-Hexanediamine, N1,N1,N6-trimethyl- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,6-Hexanediamine, N1,N1,N6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Amine oxides, nitriles.
Reduction: Primary or secondary amines, hydrocarbons.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: 1,6-Hexanediamine, N1,N1,N6-trimethyl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various polymers, resins, and specialty chemicals.
Biology: In biological research, the compound is utilized in the study of enzyme inhibition and protein interactions. Its unique structure allows it to act as a ligand in binding studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its ability to interact with biological targets makes it a valuable candidate for drug development.
Industry: Industrially, 1,6-Hexanediamine, N1,N1,N6-trimethyl- is employed in the production of coatings, adhesives, and sealants. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 1,6-Hexanediamine, N1,N1,N6-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their functions. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparaison Avec Des Composés Similaires
Hexane-1,6-diamine: The parent compound, lacking the methyl groups, is less sterically hindered and has different reactivity.
N~1~,N~1~-Dimethylhexane-1,6-diamine: A similar compound with only two methyl groups, which affects its chemical properties and applications.
Trimethylhexamethylenediamine: A mixture of isomers used in the production of nylon and other polymers.
Uniqueness: 1,6-Hexanediamine, N1,N1,N6-trimethyl- is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Propriétés
Numéro CAS |
1862-11-9 |
|---|---|
Formule moléculaire |
C9H22N2 |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
N,N',N'-trimethylhexane-1,6-diamine |
InChI |
InChI=1S/C9H22N2/c1-10-8-6-4-5-7-9-11(2)3/h10H,4-9H2,1-3H3 |
Clé InChI |
ZETYUTMSJWMKNQ-UHFFFAOYSA-N |
SMILES canonique |
CNCCCCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-Chloro-6-fluoro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B8799340.png)

